[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine, also known as MNPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. MNPA belongs to the class of piperidine-based compounds and has been shown to have promising pharmacological properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine is still under investigation. However, studies have shown that the compound interacts with specific biological targets, leading to the modulation of various cellular pathways. This compound has been shown to inhibit the activity of specific enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. This compound has also been shown to have potent anti-tumor activity, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been shown to have potent activity against various biological targets, making it a valuable tool for studying specific cellular pathways. However, this compound has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacological properties.
Future Directions
There are several future directions for the study of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine. The compound has shown promising results in preclinical studies, and further studies are needed to evaluate its potential as a drug candidate. Future research should focus on optimizing the pharmacological properties of this compound, including its potency, selectivity, and safety profile. This compound should also be evaluated for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various disease models.
Synthesis Methods
The synthesis of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine involves the reaction of 4-methylpiperidine, 6-nitro-1H-benzimidazole, and formaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the final compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine has been extensively studied for its potential applications in drug development. The compound has been shown to have potent activity against various biological targets, including enzymes, receptors, and ion channels. This compound has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Properties
IUPAC Name |
[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-4-5-18(8-10(9)7-15)14-16-12-3-2-11(19(20)21)6-13(12)17-14/h2-3,6,9-10H,4-5,7-8,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPFLPIEUAKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CN)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.